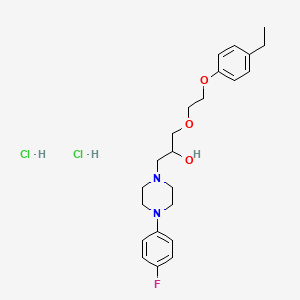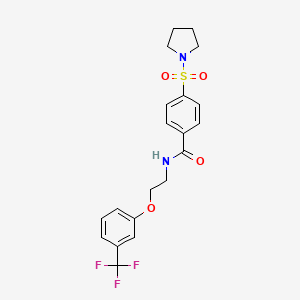
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride" is a structurally complex molecule that appears to be related to a class of compounds designed for therapeutic purposes. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the protection of functional groups, followed by reactions with piperazine, and subsequent deprotection to yield the target product . For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, reaction with piperazine, and deacetylation . Similarly, the synthesis of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines required the preparation of optically pure enantiomers and demonstrated the importance of stereochemistry in binding affinity .
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives, which are closely related to the compound of interest, has been analyzed using various techniques such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These studies provide insights into the conformational preferences and electronic transitions of the molecules, which are crucial for understanding their interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the introduction of hydroxy and methoxy substituents, which can significantly affect the biological activity of the molecules . For instance, the addition of hydroxyl groups was used to create oil-soluble prodrugs for "depot" injection techniques, aiming for extended-release therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to enhance their binding affinity to specific biological targets, such as the dopamine transporter (DAT) . The presence of fluorine atoms and the specific configuration of hydroxyl groups can influence the selectivity and potency of these molecules . The binding affinity and selectivity for DAT over other transporters, such as the serotonin transporter (SERT), are critical parameters in the development of therapeutic agents for conditions like cocaine abuse .
科学的研究の応用
Synthesis and Scale-Up
Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 :This compound, closely related to the requested chemical structure, is a dopamine uptake inhibitor. Research detailed the development of a robust process for its preparation in kilogram quantities, focusing on eliminating chromatographic purifications and minimizing the use of environmentally unacceptable reagents. Improvements were made in the key coupling reaction, enhancing yield and reproducibility (Ironside et al., 2002).
Biological Evaluation for Therapeutic Potential
Synthesis and Biological Evaluation of Serotonin-Selective Reuptake Inhibitors :Research into structurally similar compounds has been aimed at developing selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles compared to existing treatments. This includes efforts to mitigate common SSRI side effects like sexual dysfunction by synthesizing new compounds with a dual mechanism, combining SSRI properties with those of pharmacological agents known to reverse such side effects (Dorsey et al., 2004).
Radiolabeled Compounds for PET Studies
[18F]p-MPPF A Radiolabeled Antagonist for 5-HT1A Receptors
:Compounds structurally related to the one have been developed and used as radiolabeled antagonists for the study of 5-HT1A receptors using positron emission tomography (PET). These studies are crucial for understanding serotonergic neurotransmission in various psychiatric and neurological conditions (Plenevaux et al., 2000).
Chemical Structure and Reaction Studies
The Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones :Another area of application involves the synthesis and reaction study of compounds featuring a piperazine ring, such as the spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. This research explores the structural confirmation and potential reactivity of such compounds (Shin et al., 1983).
特性
IUPAC Name |
1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-2-19-3-9-23(10-4-19)29-16-15-28-18-22(27)17-25-11-13-26(14-12-25)21-7-5-20(24)6-8-21;;/h3-10,22,27H,2,11-18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNQOCMMJEEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)
![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)
